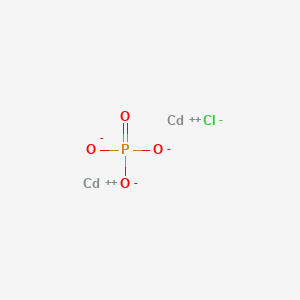
Pentacadmium chloridetriphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacadmium chloridetriphosphate is a chemical compound that combines cadmium, chlorine, and phosphate ions. Cadmium is a transition metal known for its toxicity and various industrial applications. Chloride and phosphate ions are commonly found in many chemical compounds and play significant roles in various chemical reactions and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentacadmium chloridetriphosphate can be synthesized through various methods, including the reaction of cadmium chloride with phosphoric acid or sodium phosphate under controlled conditions. One common method involves dissolving cadmium chloride in water and then adding phosphoric acid or sodium phosphate solution to precipitate cadmium chloride phosphate. The reaction conditions, such as temperature and pH, can significantly affect the yield and purity of the product .
Industrial Production Methods
Industrial production of cadmium chloride phosphate typically involves large-scale chemical reactions in controlled environments. The process may include steps such as mixing cadmium chloride with phosphate sources, controlling the reaction temperature and pH, and purifying the final product through filtration and drying. The use of advanced equipment and techniques ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Pentacadmium chloridetriphosphate undergoes various chemical reactions, including:
Oxidation: Cadmium can be oxidized to form cadmium oxide.
Reduction: Cadmium ions can be reduced to metallic cadmium.
Substitution: Chloride ions can be substituted with other anions in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions with cadmium chloride phosphate include acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as hydrogen peroxide). The reaction conditions, such as temperature, concentration, and pH, play crucial roles in determining the reaction pathways and products .
Major Products Formed
The major products formed from reactions involving cadmium chloride phosphate include cadmium oxide, cadmium hydroxide, and various cadmium salts, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Pentacadmium chloridetriphosphate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other cadmium compounds and as a reagent in various chemical reactions.
Biology: Studied for its effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent in certain treatments.
Industry: Utilized in the production of pigments, coatings, and other industrial materials
Mecanismo De Acción
The mechanism of action of cadmium chloride phosphate involves its interaction with cellular components and biochemical pathways. Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, leading to oxidative stress and cellular damage. The compound can also interfere with signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and induce epigenetic changes, affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to cadmium chloride phosphate include:
Cadmium chloride: A compound with similar chemical properties but without the phosphate group.
Cadmium phosphate: A compound that contains cadmium and phosphate but lacks chloride ions.
Zinc chloride phosphate: A compound with similar structural characteristics but containing zinc instead of cadmium
Uniqueness
Pentacadmium chloridetriphosphate is unique due to its combination of cadmium, chloride, and phosphate ions, which confer specific chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
12185-64-7 |
|---|---|
Fórmula molecular |
Cd5Cl5O50P15-20 |
Peso molecular |
2003.896415 |
Nombre IUPAC |
cadmium(2+);chloride;phosphate |
InChI |
InChI=1S/2Cd.ClH.H3O4P/c;;;1-5(2,3)4/h;;1H;(H3,1,2,3,4)/q2*+2;;/p-4 |
Clave InChI |
VGEXYTFIPOXGDH-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])[O-].[Cl-].[Cd+2].[Cd+2] |
SMILES canónico |
[O-]P(=O)([O-])[O-].[Cl-].[Cd+2].[Cd+2] |
Key on ui other cas no. |
12185-64-7 12157-51-6 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















